An In-depth Technical Guide to 3-Amino-5-bromopicolinaldehyde
An In-depth Technical Guide to 3-Amino-5-bromopicolinaldehyde
Introduction
3-Amino-5-bromopicolinaldehyde is a highly functionalized pyridine derivative that has emerged as a crucial building block in modern chemical research. Its unique trifunctional structure—comprising a pyridine core, an amino group, an aldehyde moiety, and a bromine atom—offers multiple reaction sites for diverse chemical transformations. This versatility makes it an invaluable intermediate in the fields of medicinal chemistry and materials science.[1] In drug discovery, it serves as a key precursor for complex molecular architectures, including tricyclic indazole scaffolds for therapeutics like Selective Estrogen Receptor Degraders (SERDs).[1] In materials science, it is a foundational component for synthesizing luminescent ligands for organic light-emitting diodes (OLEDs) and advanced fluorescent probes for bioimaging.[1][][3] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Core Chemical Identity
The fundamental properties of 3-Amino-5-bromopicolinaldehyde are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 1289168-19-9 | [4][5][6] |
| Molecular Formula | C₆H₅BrN₂O | [4][6] |
| Molecular Weight | 201.02 g/mol | [4][6] |
| IUPAC Name | 3-amino-5-bromopyridine-2-carbaldehyde | [1] |
| SMILES | O=CC1=NC=C(Br)C=C1N | [6] |
| MDL Number | MFCD22547380 | [4][6] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of a compound is paramount for its effective use in synthesis and analysis. While some physical data like melting and boiling points are not consistently reported across suppliers, typical storage and handling conditions provide insight into its stability.
Physicochemical Data
| Property | Value / Description | Rationale & Notes |
| Appearance | Expected to be a solid, ranging from off-white to yellow or brown powder/crystal. | The color may vary based on purity and age, as is common with aldehydes.[7] |
| Solubility | Soluble in methanol.[8] Insoluble in water.[9] | The polar functional groups (amino, aldehyde) and pyridine nitrogen confer solubility in polar organic solvents, while the overall aromatic structure limits water solubility. |
| Melting Point | Not consistently reported. The related precursor, 3-Amino-5-bromopyridine, melts at 65-69 °C. The related compound 5-Bromopicolinaldehyde melts at 91-96 °C.[9][10] | The melting point of the title compound is expected to be in a similar range, influenced by the substitution pattern. Always refer to the supplier's Certificate of Analysis. |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] | Recommended storage conditions indicate sensitivity to light, air (oxidation of the aldehyde), and temperature. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of 3-Amino-5-bromopicolinaldehyde. While raw spectra should be obtained from analytical services or suppliers, the expected features are predictable.[4][11]
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet in the downfield region, typically δ 9.8-10.5 ppm. - Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. - Amine Protons (NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 185-200 ppm. - Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C-Br) and the carbon bearing the amino group (C-NH₂) will show characteristic shifts. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹. - N-H Stretch (Amine): Two distinct bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 200 and 202. |
Synthesis and Reactivity
Proposed Synthesis
One effective method for formylating a pyridine ring is through ortho-lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).[12] The amino group in the precursor must first be protected to prevent interference with the strongly basic lithiating agent.
Experimental Protocol: Proposed Synthesis of 3-Amino-5-bromopicolinaldehyde
Step 1: Protection of the Amino Group
-
Dissolve 3-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the Boc-protected intermediate.
Step 2: Ortho-Lithiation and Formylation
-
Dissolve the Boc-protected 3-amino-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), dropwise. The choice of base is critical to direct the deprotonation to the C-2 position.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
Step 3: Deprotection
-
Dissolve the crude Boc-protected aldehyde from Step 2 in a solvent like dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq), and stir at room temperature.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product, 3-Amino-5-bromopicolinaldehyde, with an organic solvent.
-
Purify the final compound using column chromatography on silica gel.
Caption: Proposed synthetic pathway for 3-Amino-5-bromopicolinaldehyde.
Chemical Reactivity
The reactivity of 3-Amino-5-bromopicolinaldehyde is governed by its three distinct functional groups, allowing for a wide array of subsequent chemical modifications.
-
The Aldehyde Group : As a classic electrophile, the aldehyde is highly reactive toward nucleophiles.[7] It readily participates in:
-
Schiff Base Formation: Condensation with primary amines to form imines, a key step in creating ligands for OLEDs and fluorescent probes.[1][7]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Wittig Reaction: Conversion to alkenes using phosphorus ylides.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid[13] or reduced to a primary alcohol.
-
-
The Amino Group : This nucleophilic group can undergo standard amine reactions:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
-
Alkylation: Introduction of alkyl groups, though selectivity can be challenging.[8]
-
Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be displaced by various nucleophiles (Sandmeyer reaction).
-
-
The Bromo-Pyridine Ring : The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, alkyl, or amino substituents.[14]
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than in more electron-deficient systems, SₙAr can be achieved with strong nucleophiles under forcing conditions.[8]
-
Caption: Key reaction pathways for 3-Amino-5-bromopicolinaldehyde.
Applications in Research and Development
The strategic placement of reactive functional groups makes 3-Amino-5-bromopicolinaldehyde a high-value intermediate for synthesizing complex, high-value molecules.
Medicinal Chemistry and Drug Discovery
This compound is a cornerstone in the synthesis of novel heterocyclic scaffolds for drug candidates.
-
Selective Estrogen Receptor Degraders (SERDs): It is cited as a critical precursor for creating tricyclic indazole structures.[1] These scaffolds are integral to the development of SERDs, a class of drugs targeting hormone-receptor-positive breast cancer.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding affinity and selectivity.[15]
-
Diversity-Oriented Synthesis (DOS): The multiple reaction sites make this compound an ideal starting point for DOS campaigns, enabling the rapid generation of diverse molecular libraries to screen against various biological targets.[16]
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